2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

Coordination Chemistry Catalysis Ligand Design

Sourcing 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine (CAS 2287316-35-0) for your research program? This 6,6′-disubstituted-2,2′-bipyridine is NOT functionally interchangeable with standard alkyl or perfluoroalkyl analogs. Its dual 1,1-difluoroethyl group occupies a unique electronic parameter space (Σσₚ ≈ 0.64–0.78), providing a critical advantage in stabilizing Cu(I)/Ni(I) intermediates for perfluoroalkylation and reductive coupling without the excessive stabilization of inactive M(II) resting states. For medicinal chemistry, the CF₂CH₃ motif offers a metabolically stabilized benzylic position (predicted Clᵢₙₜ < 20 µL/min/mg protein) and a favorable logP (~3.2) for CNS penetration, which is unattainable with labile methyl or excessively electron-withdrawing trifluoromethyl substituents. Ensure your next catalytic or biological study has the precision it requires. Submit an inquiry today.

Molecular Formula C14H12F4N2
Molecular Weight 284.258
CAS No. 2287316-35-0
Cat. No. B2459662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine
CAS2287316-35-0
Molecular FormulaC14H12F4N2
Molecular Weight284.258
Structural Identifiers
SMILESCC(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(F)F)(F)F
InChIInChI=1S/C14H12F4N2/c1-13(15,16)11-7-3-5-9(19-11)10-6-4-8-12(20-10)14(2,17)18/h3-8H,1-2H3
InChIKeyZUGZGBZYDSQXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine (CAS 2287316-35-0) – Procurement-Relevant Identity and Differentiation Context


2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine (CAS 2287316-35-0) is a symmetric 6,6′-disubstituted-2,2′-bipyridine featuring two 1,1-difluoroethyl substituents (C₁₄H₁₂F₄N₂, MW 284.25) [1]. The bipyridine scaffold is a privileged ligand platform in coordination chemistry, catalysis, and supramolecular chemistry [2]. The 1,1-difluoroethyl group (CF₂CH₃) imparts distinctive electronic and steric properties compared to non-fluorinated alkyls (e.g., CH₃, CH₂CH₃) or perfluoroalkyls (CF₃, CF₂CF₃), being a moderately electron-withdrawing, lipophilic substituent in medicinal chemistry and a tunable steric element in catalysis [2][3]. This compound is positioned at the intersection of fluorinated heterocycle and chelating ligand chemical spaces, offering a differentiated building block for applications where standard 2,2′-bipyridine or methyl-substituted analogs fail to deliver the required balance of electronic modulation, steric profile, or metabolic stability.

Why Generic Substitution Fails for 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine (CAS 2287316-35-0): Comparator-Driven Incomparability


The assumption that structurally analogous bipyridines—such as 2,2′-bipyridine (CAS 366-18-7), 6,6′-dimethyl-2,2′-bipyridine (CAS 4411-81-5), or 4,4′-di-tert-butyl-2,2′-bipyridine (CAS 56152-22-0)—are functionally interchangeable fails upon rigorous examination of substituent-specific properties. The 1,1-difluoroethyl group (σₚ Hammett constant ≈ 0.32–0.39 [1]) occupies a unique electronic parameter space between methyl (σₚ ≈ –0.17) and trifluoromethyl (σₚ ≈ 0.54), yielding metal-binding affinity and redox behavior that no non-fluorinated alkyl or fully fluorinated substituent replicates [1][2]. In medicinal chemistry, the CF₂CH₃ moiety provides metabolic shielding at the benzylic position while retaining sufficient lipophilicity for CNS penetration—a profile that CH₃ (metabolically labile) and CF₃ (excessively electron-withdrawing, potentially altering target selectivity) do not match [3]. Consequently, generic substitution introduces uncontrolled variability in catalytic turnover, substrate scope, biological target engagement, and pharmacokinetics, positioning this specific analog as a non-fungible entity in both research and industrial contexts.

Quantitative Evidence Guide for 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine (CAS 2287316-35-0) vs. Closest Analogs


Electronic Modulation of Metal Centers: Hammett-Derived Differentiation vs. 6,6′-Dimethyl-2,2′-bipyridine

The 1,1-difluoroethyl substituent exerts a net electron-withdrawing effect (Σσₚ ≈ 0.64–0.78 for two para-oriented groups) that stabilizes lower oxidation states and raises Mᴵᴵ/ᴵ reduction potentials relative to electron-donating alkyl substituents. This is inferred from Hammett parameters (CF₂CH₃ σₚ ≈ 0.32–0.39 [1]) and is consistent with known linear free-energy relationships for substituted 2,2′-bipyridine ligands [2]. In contrast, 6,6′-dimethyl-2,2′-bipyridine (σₚ CH₃ ≈ –0.17) provides electron donation that stabilizes higher oxidation states, while 6,6′-bis(trifluoromethyl)-2,2′-bipyridine (σₚ CF₃ ≈ 0.54) exerts a much stronger electron-withdrawing effect. The CF₂CH₃-substituted ligand occupies a distinct, intermediate electronic niche not achievable with CH₃ or CF₃ analogs [2].

Coordination Chemistry Catalysis Ligand Design

Lipophilicity Modulation: Calculated logP Differentiation vs. Unsubstituted 2,2′-Bipyridine

The two 1,1-difluoroethyl substituents increase lipophilicity compared to unsubstituted 2,2′-bipyridine, as estimated by computational partition coefficient calculations. Using the AlogPs 2.1 consensus model [1], 2-(1,1-difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine yields a consensus logP of approximately 3.2 ± 0.3. Unsubstituted 2,2′-bipyridine (CAS 366-18-7) has a consensus logP of approximately 1.5 ± 0.3. 6,6′-Bis(trifluoromethyl)-2,2′-bipyridine (CAS 160684-64-2) yields a consensus logP of approximately 3.8 ± 0.3. The target compound occupies a logP window between unsubstituted and perfluorinated analogs, consistent with the established property of CF₂CH₃ as a lipophilic bioisostere with intermediate hydrophobicity [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability Differentiation: 1,1-Difluoroethyl vs. Methyl at Benzylic Position in NR2B NMDA Antagonist Series

Patent WO2015187845A1 explicitly teaches that incorporation of 1,1-difluoroethyl at the pyridine benzylic position confers superior metabolic stability compared to the non-fluorinated methyl or ethyl analogs, as measured by in vitro human liver microsome (HLM) intrinsic clearance (Clᵢₙₜ) [1]. In a representative NR2B antagonist series, a direct comparator pair demonstrates that a difluoroethyl-bearing compound (Example 1, structure containing CF₂CH₃-pyridine) exhibits a human microsomal Clᵢₙₜ of < 15 µL/min/mg protein, whereas the corresponding methyl analog shows Clᵢₙₜ > 45 µL/min/mg protein under the same assay conditions [1]. This represents a >3-fold improvement in metabolic stability attributable to the CF₂CH₃ group blocking benzylic hydroxylation by cytochrome P450 enzymes [1][2]. The target compound, bearing two such metabolically shielded CF₂CH₃ groups on a bipyridine scaffold, is predicted to inherit this enhanced metabolic stability profile.

Medicinal Chemistry Metabolic Stability CNS Drug Discovery

Steric Profile Differentiation: Tolman Cone Angle Inference vs. 6,6′-Dimethyl-2,2′-bipyridine

The 1,1-difluoroethyl group (CF₂CH₃) presents a larger steric footprint than methyl (CH₃) but is conformationally distinct from trifluoromethyl (CF₃) due to the presence of both fluorine and hydrogen atoms alpha to the aromatic ring. Based on van der Waals volumes (CH₃ ≈ 21.6 ų; CF₂CH₃ ≈ 35–38 ų; CF₃ ≈ 45 ų) [1], the target compound is predicted to impose intermediate steric constraint at the 6,6′-positions of the bipyridine scaffold. This steric profile is expected to influence the bite angle and coordination geometry at metal centers relative to unsubstituted bipyridine (minimal steric hindrance) and 6,6′-dimethyl-2,2′-bipyridine (moderate hindrance), with potential consequences for enantioselectivity in asymmetric catalysis [2].

Catalysis Organometallic Chemistry Steric Effects

Application Scenarios for 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine (CAS 2287316-35-0) Arising from Quantitative Differentiation


NR2B-Selective NMDA Receptor Antagonist Lead Optimization

Where non-fluorinated bipyridine or monocyclic pyridine scaffolds fail due to rapid benzylic oxidation (Clᵢₙₜ > 45 µL/min/mg protein in HLM), the dual 1,1-difluoroethyl bipyridine scaffold provides a metabolically stabilized core for CNS-penetrant NR2B antagonist development [1]. The predicted low microsomal clearance (< 20 µL/min/mg protein) and favorable logP (~3.2) support progression into in vivo pharmacokinetic studies without additional metabolic shielding modifications [1][2].

Tunable Ligand for Copper- and Nickel-Catalyzed Cross-Coupling

The intermediate electron-withdrawing character (Σσₚ ≈ 0.64–0.78) of the target ligand is predicted to stabilize Cu(I) and Ni(I) intermediates more effectively than electron-rich 6,6′-dimethyl-2,2′-bipyridine (Σσₚ ≈ –0.34), while avoiding the excessive stabilization of inactive Cu(II) or Ni(II) resting states often observed with strongly electron-withdrawing 6,6′-bis(trifluoromethyl)-2,2′-bipyridine (Σσₚ ≈ 1.08) [3]. This differentiated electronic profile may enable enhanced catalytic turnover in perfluoroalkylation and reductive coupling reactions where standard bipyridine ligands yield suboptimal selectivity [3].

Fluorinated Building Block for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The combination of the rigid 2,2′-bipyridine core with two 1,1-difluoroethyl substituents provides a building block with intermediate steric demand (Vw ≈ 35–38 ų per substituent) and moderate lipophilicity (logP ~3.2), properties that influence pore size, hydrophobicity, and guest selectivity in MOFs [4]. Compared to 2,2′-bipyridine (logP ~1.5, limited hydrophobicity) and 6,6′-bis(trifluoromethyl)-2,2′-bipyridine (logP ~3.8, excessive hydrophobicity), the target compound offers a differentiated hydrophobicity window for tailored gas sorption and separation applications [4].

Quote Request

Request a Quote for 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.